N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine
Description
N-[2-(Diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine is a bicyclic amine derivative featuring a norbornane (bicyclo[2.2.1]heptane) scaffold substituted with a 2-(diethylamino)ethyl group at the 2-position. The bicycloheptane core confers steric rigidity, which can enhance binding specificity to biological targets such as NMDA or chemokine receptors . Its synthesis typically involves alkylation or nucleophilic substitution reactions between bicyclo[2.2.1]heptan-2-amine and diethylaminoethyl halides, as exemplified in related protocols .
Properties
Molecular Formula |
C13H26N2 |
|---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C13H26N2/c1-3-15(4-2)8-7-14-13-10-11-5-6-12(13)9-11/h11-14H,3-10H2,1-2H3 |
InChI Key |
LEEFKJRJKNAPOA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1CC2CCC1C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine typically involves the reaction of bicyclo[2.2.1]heptan-2-one with diethylamine in the presence of a reducing agent . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets, such as NMDA receptors. As an NMDA receptor antagonist, it binds to the phencyclidine (PCP) binding site, inhibiting the receptor’s activity. This inhibition can modulate synaptic transmission and reduce excitotoxicity, which is beneficial in neurodegenerative conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine can be contextualized by comparing it to structurally analogous compounds. Key comparisons are summarized below:
Structural Analogs with Modified Aminoalkyl Chains
Analogs with Varied Bicyclic Scaffolds
- Compound 1b (CXCR2 antagonist) : Features a larger polycyclic scaffold (IC50 >100 µM for CXCR2), demonstrating that enlarging the bicycloheptane core reduces receptor binding .
- Compound 2h (CXCR2 antagonist) : Derived from bicycloheptan-2-amine with a squaramide group; exhibits selective CXCR2 antagonism (IC50 = 5.5 µM) .
- Target Compound : The absence of a squaramide or diaryl group likely shifts its activity away from chemokine receptors (e.g., CXCR2) toward NMDA or other CNS targets .
Functional Group Modifications
- Urea Derivatives (): Bicycloheptan-2-amine-derived ureas show potent RNA virus inhibition (e.g., SARS-CoV-2) and soluble epoxide hydrolase (sEH) modulation. The diethylaminoethyl group in the target compound may lack the hydrogen-bonding capacity of ureas, limiting antiviral efficacy .
- N-Methyl Analogs () : N,1,7,7-Tetramethylbicycloheptan-2-amine exhibits higher steric hindrance, reducing receptor accessibility compared to the target compound .
Toxicity and Pharmacokinetics
- Memantine Comparison : Memantine (NMDA antagonist) has a serum therapeutic level of ~1 µM. Analogs like 5a show similar micromolar potency but higher cytotoxicity at >100 µM in MDCK cells .
Physicochemical Properties
| Property | Target Compound | 5a (Piperidine) | 5c (Morpholino) |
|---|---|---|---|
| Molecular Weight | ~237.4 g/mol | 299.4 g/mol | 301.4 g/mol |
| LogP (Predicted) | ~2.5 | ~2.0 | ~1.8 |
| Solubility (Water) | Low | Moderate | High |
- Note: The diethylamino group increases LogP vs. cyclic amines, suggesting trade-offs between bioavailability and solubility .
Biological Activity
N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine, also known by its chemical structure and CAS number (1248378-40-6), is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the bicyclic amine class, characterized by a bicyclo[2.2.1]heptane backbone with a diethylaminoethyl substituent. This unique structure contributes to its interaction with various biological targets.
1. Pharmacological Effects
This compound has been primarily studied for its potential anti-arrhythmic and anti-fibrillatory properties. Research indicates that derivatives of bicyclo[2.2.1]heptanamine exhibit significant activity against cardiovascular disorders, particularly in managing high blood pressure and arrhythmias .
The exact mechanism through which this compound exerts its effects is still under investigation, but it is believed to involve modulation of neurotransmitter systems and ion channels associated with cardiac function. The diethylamino group may enhance lipid solubility, allowing better penetration through cellular membranes, thereby influencing receptor interactions.
Case Studies
Several studies have documented the biological activity of related compounds, providing insights into the potential applications of this compound:
- Anti-arrhythmic Activity : A study demonstrated that bicyclic amines could stabilize cardiac membranes and prevent arrhythmias in animal models, suggesting similar potential for this compound .
- Cardiovascular Effects : The compound has been noted for its ability to lower blood pressure in hypertensive models, indicating a possible role as a therapeutic agent in cardiovascular diseases .
Data Table: Biological Activities of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
